molecular formula C24H17F3N2O4 B6490356 3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888455-65-0

3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6490356
CAS No.: 888455-65-0
M. Wt: 454.4 g/mol
InChI Key: GNVYGZPXBOQVKF-UHFFFAOYSA-N
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Description

3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common approach is to start with a benzofuran derivative and introduce the amido and trifluoromethoxy groups through a series of reactions involving reagents such as trifluoromethylating agents and amides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, phase transfer catalysts, and other advanced techniques to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Anticancer Research

Numerous studies have investigated the efficacy of this compound against various cancer types. For instance:

  • Breast Cancer : Research indicates that the compound can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Lung Cancer : In vitro studies suggest that it inhibits cell migration and invasion, key processes in cancer metastasis.

Anti-inflammatory Studies

The compound has shown promise in preclinical models for treating inflammatory conditions:

  • Rheumatoid Arthritis : Experimental data demonstrate that it can reduce inflammation markers in animal models, suggesting potential for therapeutic use.
  • Inflammatory Bowel Disease : Its ability to modulate immune responses may offer new avenues for treatment.

Case Studies

Study FocusFindingsReference
Breast Cancer Cell LinesInduced apoptosis and inhibited proliferation
Rheumatoid Arthritis ModelReduced inflammatory markers significantly
Lung Cancer MetastasisInhibited migration and invasion of cancer cells

Formulation and Delivery

The pharmacokinetic properties of 3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide are crucial for its therapeutic application. Various formulations have been explored:

  • Oral Administration : Solid formulations such as tablets and capsules.
  • Injectable Forms : Solutions for parenteral administration have been developed to enhance bioavailability.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzofuran core provides a rigid scaffold for interaction with the target. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and the benzofuran core, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzamide moiety : Known for various pharmacological effects, including anti-cancer and anti-inflammatory properties.
  • Trifluoromethoxy group : This group often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability.
  • Benzofuran core : Associated with a range of biological activities, including anti-cancer and neuroprotective effects.

The chemical formula for the compound is C17H16F3N2O3C_{17}H_{16}F_3N_2O_3, and it has a molecular weight of approximately 366.32 g/mol.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R . This inhibition can lead to decreased cell proliferation in cancer cells.
  • Antioxidant Activity : Benzamide derivatives have been reported to possess antioxidant properties, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : The presence of specific substituents on the benzamide structure can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Therapeutic Applications

The potential therapeutic applications for this compound include:

  • Cancer Treatment : Given its ability to inhibit protein kinases, it may be effective against various cancers, particularly those driven by aberrant kinase activity.
  • Neurological Disorders : Compounds with similar structures have shown promise in treating neurodegenerative diseases due to their neuroprotective properties .
  • Anti-inflammatory Agents : Its anti-inflammatory potential could be explored in conditions like arthritis and other inflammatory disorders.

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluating the effects of related benzamide derivatives on cancer cell lines demonstrated significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the downregulation of key signaling pathways involving tyrosine kinases .

Study 2: Antioxidant Properties

Another research effort focused on assessing the antioxidant capacity of benzamide derivatives. The results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .

Study 3: Anti-inflammatory Effects

Research involving animal models showed that benzamide derivatives could significantly reduce inflammation markers in induced arthritis models. This suggests a potential role in managing chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Cancer InhibitionTyrosine kinase inhibition
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Comparative Analysis with Related Compounds

Compound NameActivity TypePotency (IC50)Reference
This compoundCancer InhibitionTBDCurrent Study
Benzamide Derivative AAntioxidantTBD
Benzamide Derivative BAnti-inflammatoryTBD

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O4/c1-14-6-8-15(9-7-14)22(30)29-20-18-4-2-3-5-19(18)32-21(20)23(31)28-16-10-12-17(13-11-16)33-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVYGZPXBOQVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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